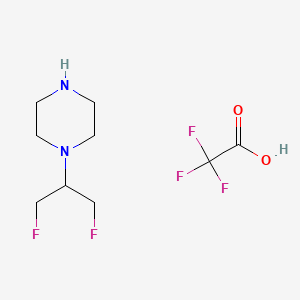

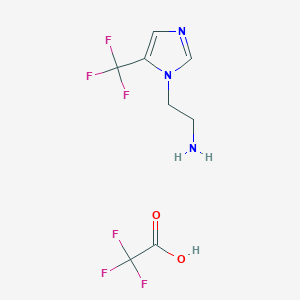

1-(1,3-Difluoropropan-2-yl)piperazine 2,2,2-trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

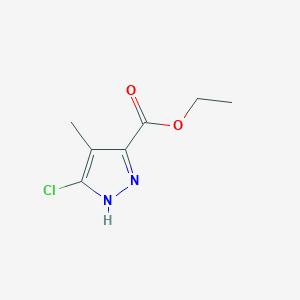

1-(1,3-Difluoropropan-2-il)piperazina 2,2,2-trifluoroacetato es un compuesto químico con la fórmula molecular C9H15F5N2O2. Es conocido por su estructura única, que incluye tanto grupos piperazina como trifluoroacetato.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(1,3-Difluoropropan-2-il)piperazina 2,2,2-trifluoroacetato normalmente implica la reacción de piperazina con 1,3-difluoropropano en condiciones controladas. La reacción se suele llevar a cabo en presencia de una base, como hidróxido de sodio, para facilitar la formación del producto deseado. La mezcla de reacción se trata luego con ácido trifluoroacético para obtener la sal trifluoroacetato .

Métodos de Producción Industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. La reacción se suele llevar a cabo en grandes reactores con control preciso de la temperatura y la presión para lograr resultados consistentes .

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-(1,3-Difluoropropan-2-il)piperazina 2,2,2-trifluoroacetato experimenta diversas reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como azida de sodio o cianuro de potasio en disolventes apróticos polares.

Principales Productos Formados:

Oxidación: Formación de alcoholes o cetonas correspondientes.

Reducción: Formación de la amina correspondiente.

Sustitución: Formación de derivados de piperazina sustituidos.

Aplicaciones Científicas De Investigación

1-(1,3-Difluoropropan-2-il)piperazina 2,2,2-trifluoroacetato tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.

Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida la inhibición enzimática y la unión a receptores.

Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos fármacos con perfiles de eficacia y seguridad mejorados.

Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción de 1-(1,3-Difluoropropan-2-il)piperazina 2,2,2-trifluoroacetato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. La presencia de átomos de flúor mejora su afinidad de unión y selectividad, convirtiéndolo en una herramienta valiosa en la investigación bioquímica .

Compuestos Similares:

- 1-(1,3-Difluoropropan-2-il)piperazina clorhidrato

- 1-(1,3-Difluoropropan-2-il)piperazina sulfato

- 1-(1,3-Difluoropropan-2-il)piperazina fosfato

Comparación: 1-(1,3-Difluoropropan-2-il)piperazina 2,2,2-trifluoroacetato es único debido a la presencia del grupo trifluoroacetato, que confiere propiedades fisicoquímicas distintas. En comparación con sus homólogos clorhidrato, sulfato y fosfato, la sal trifluoroacetato exhibe una estabilidad y solubilidad mejoradas en disolventes orgánicos. Esto lo hace particularmente útil en la síntesis orgánica y las aplicaciones farmacéuticas .

Comparación Con Compuestos Similares

- 1-(1,3-Difluoropropan-2-yl)piperazine hydrochloride

- 1-(1,3-Difluoropropan-2-yl)piperazine sulfate

- 1-(1,3-Difluoropropan-2-yl)piperazine phosphate

Comparison: 1-(1,3-Difluoropropan-2-yl)piperazine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties. Compared to its hydrochloride, sulfate, and phosphate counterparts, the trifluoroacetate salt exhibits enhanced stability and solubility in organic solvents. This makes it particularly useful in organic synthesis and pharmaceutical applications .

Propiedades

Fórmula molecular |

C9H15F5N2O2 |

|---|---|

Peso molecular |

278.22 g/mol |

Nombre IUPAC |

1-(1,3-difluoropropan-2-yl)piperazine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H14F2N2.C2HF3O2/c8-5-7(6-9)11-3-1-10-2-4-11;3-2(4,5)1(6)7/h7,10H,1-6H2;(H,6,7) |

Clave InChI |

WKDRAPOAYBTCIU-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C(CF)CF.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11783761.png)

![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)

![2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11783777.png)

![6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)

![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)

![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)